Cas no 2229277-16-9 (1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol)

1-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol is a fluorinated pyrazole derivative with a reactive allylic alcohol moiety, making it a versatile intermediate in synthetic organic chemistry. The presence of both chloro and trifluoromethyl substituents enhances its electrophilic reactivity, facilitating selective functionalization in cross-coupling or nucleophilic substitution reactions. The allylic alcohol group offers further derivatization potential, such as oxidation or condensation, for constructing complex heterocyclic frameworks. Its trifluoromethyl group contributes to improved metabolic stability and lipophilicity, which is advantageous in agrochemical and pharmaceutical applications. This compound is particularly useful in the development of bioactive molecules, where its structural features enable precise modulation of physicochemical properties.
1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol structure
2229277-16-9 structure
Product Name:1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol
CAS No:2229277-16-9
MF:C8H8ClF3N2O
MW:240.610131263733
CID:6508794
PubChem ID:165632588
Update Time:2025-05-20

1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol
    • 1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-en-1-ol
    • 2229277-16-9
    • EN300-1961334
    • Inchi: 1S/C8H8ClF3N2O/c1-3-4(15)5-6(8(10,11)12)13-14(2)7(5)9/h3-4,15H,1H2,2H3
    • InChI Key: LODDCMZXDKELOI-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C=C)O)C(C(F)(F)F)=NN1C

Computed Properties

  • Exact Mass: 240.0277251g/mol
  • Monoisotopic Mass: 240.0277251g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38Ų

1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol Pricemore >>

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Additional information on 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol

Introduction to 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol (CAS No. 2229277-16-9)

1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2229277-16-9, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a chloro group, a methyl substituent, and a trifluoromethyl group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The compound's molecular structure is characterized by a pyrazole core substituted with a prop-2-enyl moiety at the 4-position and various functional groups at other positions. The chloro group at the 5-position of the pyrazole ring enhances its electrophilicity, making it susceptible to nucleophilic substitution reactions, which is a common strategy in medicinal chemistry for modifying its biological activity. The methyl group at the 1-position provides steric hindrance and influences the electronic distribution of the molecule, while the trifluoromethyl group at the 3-position increases lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including inflammatory disorders, infectious diseases, and cancer. The structural motif of 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol aligns well with these trends, as it combines multiple pharmacophoric elements that are known to interact with biological targets effectively.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. The presence of a double bond in the propenyl group allows for further functionalization via reactions such as hydrogenation or oxidation, enabling chemists to tailor its properties for specific applications. Additionally, the electron-withdrawing nature of the chloro and trifluoromethyl groups can modulate the reactivity of the molecule, making it a versatile building block in synthetic chemistry.

Recent studies have highlighted the importance of fluorinated compounds in drug development due to their enhanced binding affinity and metabolic resistance. The trifluoromethyl group in 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-ol is particularly noteworthy in this context, as it has been shown to improve pharmacokinetic profiles in several drug candidates. This feature makes the compound an attractive candidate for further exploration in medicinal chemistry.

The compound's potential applications extend beyond traditional small-molecule drug development. It has also been explored as a key intermediate in the synthesis of agrochemicals and specialty chemicals. The unique combination of functional groups in its structure allows for diverse synthetic pathways, making it a valuable asset in industrial chemistry as well.

From a research perspective, 1H-pyrazol-4-ylium derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. The structural features of this compound suggest that it may exhibit similar effects, although further experimental validation is required to confirm these hypotheses. Researchers are particularly interested in how the interplay between the chloro, methyl, and trifluoromethyl groups influences its biological activity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to construct the pyrazole core and introduce the desired substituents. These methodologies are representative of modern synthetic strategies used in pharmaceutical research.

In conclusion,1-chloro-l-methyl-l-(trifluoromethyl)-lH-pyrazol-l -ylprop-z-en-l -ol (CAS No.l2229277-l6-l9) represents a promising chemical entity with significant potential in pharmaceutical and industrial applications. Its unique structural features make it an excellent candidate for further investigation into novel drug candidates and specialty chemicals. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound is likely to play an increasingly important role in future chemical innovation.

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